methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride
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Overview
Description
Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a sulfanyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under specific conditions . One common method involves the use of trifluoromethyl iodide and a suitable radical initiator to introduce the trifluoromethyl group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and sulfanyl-substituted phenyl compounds . Examples include:
- Trifluoromethylbenzene
- Trifluoromethylphenylsulfide
Uniqueness
Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is unique due to the combination of the trifluoromethyl and sulfanyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
2694734-13-7 |
---|---|
Molecular Formula |
C9H11ClF3NS |
Molecular Weight |
257.7 |
Purity |
95 |
Origin of Product |
United States |
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